

Application Notes and Protocols for the Purity Assessment of Dimethyl 5-aminoisophthalate

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Compound of Interest

Compound Name: *Dimethyl 5-aminoisophthalate*

Cat. No.: *B182512*

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical methodologies for the characterization and purity determination of **Dimethyl 5-aminoisophthalate** (DM5AI). The following protocols provide step-by-step instructions for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the quality control of this important chemical intermediate.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally labile compounds like **Dimethyl 5-aminoisophthalate**. A reversed-phase method is typically employed to separate DM5AI from its potential impurities.

Experimental Protocol: HPLC Analysis

a) Sample Preparation:

- Accurately weigh approximately 10 mg of the **Dimethyl 5-aminoisophthalate** sample.
- Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to create a 1 mg/mL stock solution.

- Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

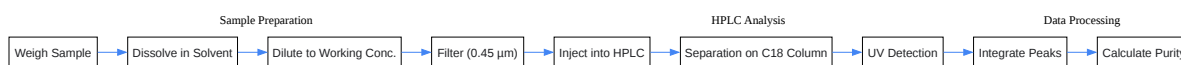
b) Chromatographic Conditions:

Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient	0-2 min: 10% B 2-15 min: 10% to 90% B 15-18 min: 90% B 18-18.1 min: 90% to 10% B 18.1-22 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm and 280 nm
Injection Volume	10 µL

Data Presentation: HPLC

Compound	Expected Retention Time (min)	Purity (%)
Dimethyl 5-aminoisophthalate	8 - 12	>98[1]
5-Aminoisophthalic acid (impurity)	3 - 5	<0.5
Dimethyl 5-nitroisophthalate (impurity)	10 - 14	<0.5

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition. Purity is determined by the peak area percentage.



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HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For **Dimethyl 5-aminoisophthalate**, this method is particularly useful for identifying volatile organic impurities.

Experimental Protocol: GC-MS Analysis

a) Sample Preparation:

- Dissolve approximately 1-2 mg of the **Dimethyl 5-aminoisophthalate** sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is completely dissolved. If necessary, sonicate for a few minutes.
- Transfer the solution to a GC vial.

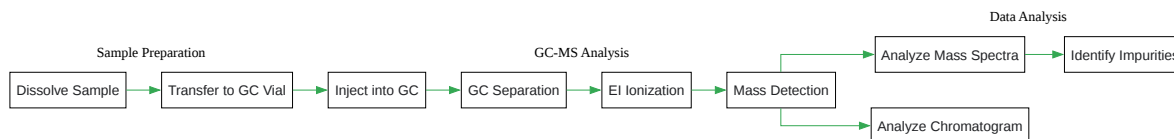
b) GC-MS Conditions:

Parameter	Recommended Conditions
GC Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 50:1) or Splitless
Injection Volume	1 µL
Oven Program	Initial: 100 °C, hold for 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-450

Data Presentation: GC-MS

Compound	Expected Retention Time (min)	Key Mass Fragments (m/z)
Dimethyl 5-aminoisophthalate	12 - 15	209 (M+), 178, 150, 120, 92[2] [3]
Residual Solvents (e.g., Methanol)	< 3	31, 29

Note: Retention times are approximate. Mass fragments should be compared with a reference spectrum.



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GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic molecules. Both ^1H and ^{13}C NMR should be employed for a comprehensive analysis of **Dimethyl 5-aminoisophthalate**.

Experimental Protocol: NMR Analysis

a) Sample Preparation:

- Accurately weigh 5-10 mg of the **Dimethyl 5-aminoisophthalate** sample for ^1H NMR, and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
- Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

b) Spectrometer Parameters:

Parameter	¹ H NMR	¹³ C NMR
Spectrometer	400 MHz or higher	100 MHz or higher
Solvent	DMSO-d ₆	DMSO-d ₆
Temperature	25 °C	25 °C
Number of Scans	16-64	1024-4096
Relaxation Delay	1-2 s	2-5 s

Data Presentation: NMR

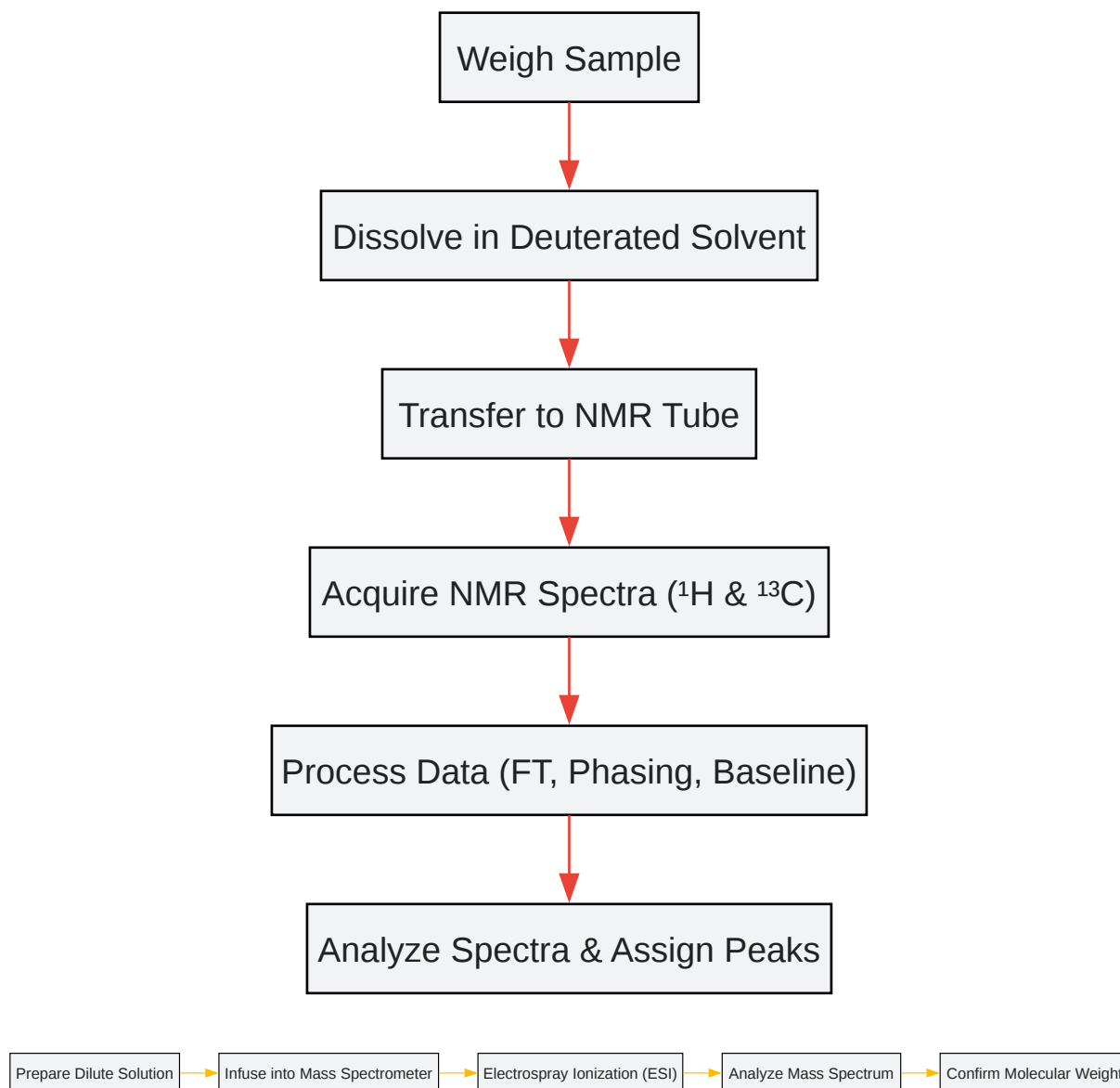
¹H NMR (DMSO-d₆, 400 MHz):[\[4\]](#)[\[5\]](#)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.3-7.5	m	3H	Aromatic-H
~5.6	br s	2H	-NH ₂
~3.8	s	6H	2 x -OCH ₃

¹³C NMR (DMSO-d₆, 100 MHz):[\[4\]](#)

Chemical Shift (δ, ppm)	Assignment
~166	2 x C=O
~149	C-NH ₂
~132	2 x C-COOCH ₃
~118	Aromatic C-H
~116	Aromatic C-H
~52	2 x -OCH ₃

Note: Chemical shifts are approximate and may vary slightly based on solvent and concentration.



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